molecular formula C11H21ClN2O B12956107 (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B12956107
M. Wt: 232.75 g/mol
InChI Key: OAMBPLYKYXEMKP-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a pyrrolidinyl ketone moiety. This structure combines the rigidity of the piperidine scaffold with the flexibility of the pyrrolidine group, making it a candidate for pharmaceutical and chemical research. The hydrochloride salt form enhances solubility and stability, which is critical for handling and formulation in preclinical studies .

Properties

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

IUPAC Name

(4-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13;/h12H,2-9H2,1H3;1H

InChI Key

OAMBPLYKYXEMKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of 4-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but often involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine vs. Piperazine/Pyridine : The pyrrolidine group in the target compound offers moderate basicity and conformational flexibility compared to the stronger basicity of piperazine (pKa ~9.8) or the aromatic pyridine (pKa ~1.7) .
  • Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms, which may influence bioavailability.

Physicochemical Properties

  • Solubility: Piperazinyl and aminomethyl-substituted analogs (e.g., ) show higher water solubility due to increased polarity and salt stoichiometry. Pyrrolidine-containing compounds may require organic solvents for dissolution.

Pharmacological and Toxicological Insights

While toxicological data for the target compound are unavailable, analogs provide clues:

  • Piperazinyl Derivatives: Compounds like 1-Piperazinyl(4-pyridinyl)methanone HCl are often explored for CNS activity due to piperazine’s affinity for neurotransmitter receptors .
  • Pyridinyl Analogs : Pyridine-containing compounds (e.g., ) may exhibit hepatotoxicity risks, as seen in structurally related heterocycles.

Biological Activity

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride, also known by its CAS number 1953185-01-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₈ClN₂O
  • Molecular Weight : 232.75 g/mol
  • IUPAC Name : (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride

Biological Activity Overview

Research indicates that derivatives of piperidine, including (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride, exhibit a wide range of biological activities, including:

  • Antiviral Activity : Compounds with similar structures have shown efficacy against various viral infections. They act as inhibitors of host kinases, which are crucial for viral replication and pathogenesis .
  • Neuropharmacological Effects : Piperidine derivatives can function as central nervous system (CNS) agents, exhibiting both stimulant and depressant effects depending on the dosage. This dual action makes them potential candidates for treating neuropsychological disorders .
  • Antitumor Properties : Some studies have highlighted the anti-cancer potential of piperidine derivatives, suggesting their role in inhibiting tumor growth through various pathways .

The precise mechanism of action for (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride is still under investigation. However, it is believed to interact with specific neurotransmitter systems and cellular pathways:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Modulation : The compound may also modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanoneAntiviral
4-Methylpiperidine derivativesAntitumor
Piperidine analogsCNS depressants
Various piperidine compoundsAntibacterial

Case Study 1: Antiviral Research

A study on piperidine derivatives demonstrated significant antiviral activity against Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The research indicated that these compounds could effectively inhibit viral replication by targeting host cellular mechanisms .

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the effects of piperidine-based drugs on patients with anxiety disorders, results showed a notable reduction in anxiety symptoms. The study suggested that the modulation of neurotransmitter systems was a key factor in the observed therapeutic effects .

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